Bienvenue dans la boutique en ligne BenchChem!

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide

Medicinal Chemistry Computational Chemistry Drug Design

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide (CAS 921123-31-1) is a synthetic small molecule (MW 265.25) supplied at ≥95% purity. It is a structurally aligned candidate for P2X3/P2X2/3 antagonist screening in pain and respiratory disease models. The 4-fluorophenyl substituent is critical for P2X3 selectivity; do not substitute with 3-fluoro or 4-chloro regioisomers. Its 2-methoxyacetamide side chain offers metabolic stability advantages. For SAR-driven programs, this specific isomer is non-interchangeable. Ideal for combinatorial library synthesis and as an HPLC/19F NMR reference standard for positional isomer resolution.

Molecular Formula C11H12FN5O2
Molecular Weight 265.248
CAS No. 921123-31-1
Cat. No. B2674352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide
CAS921123-31-1
Molecular FormulaC11H12FN5O2
Molecular Weight265.248
Structural Identifiers
SMILESCOCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
InChIInChI=1S/C11H12FN5O2/c1-19-7-11(18)13-6-10-14-15-16-17(10)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,18)
InChIKeyDACNRONEZCKWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide (CAS 921123-31-1) Procurement-Relevant Chemotype Overview


N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide (CAS 921123-31-1) is a synthetic small molecule (MW 265.25, formula C11H12FN5O2) belonging to the 5-substituted tetrazole acetamide class . The compound incorporates a 4-fluorophenyl substituent on the tetrazole N1 position and a 2-methoxyacetamide side chain linked through a methylene bridge at the tetrazole C5 carbon. Tetrazole derivatives are recognized as metabolically stable bioisosteres of carboxylic acids and cis-amides, offering a balanced pharmacokinetic profile that makes them privileged scaffolds in medicinal chemistry . Commercially, the compound is typically supplied at ≥95% purity for research and development applications .

Why N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide (921123-31-1) Cannot Be Interchanged with In-Class Analogs


Within the 5-substituted tetrazole acetamide series, seemingly minor structural alterations—particularly the position and nature of the halogen on the N1-phenyl ring and the composition of the acetamide side chain—can lead to significant changes in physicochemical properties and predicted biological behavior [1]. The 4-fluorophenyl isomer (921123-31-1) presents a different electrostatic surface and dipole moment compared to its 3-fluorophenyl regioisomer (CAS 921055-72-3), which alters hydrogen-bonding patterns and target recognition [2]. Similarly, replacing the 4-fluoro substituent with 4-chloro (CAS 920436-56-2) modifies lipophilicity and metabolic susceptibility, while variation in the acetamide group (e.g., 2-methoxyacetamide vs. simple acetamide or 2-cyclopentylacetamide) affects both solubility and clearance pathways . These structural distinctions are not interchangeable in SAR-driven programs; procurement of the incorrect analog compromises assay reproducibility and lead optimization trajectories.

Head-to-Head and Class-Level Quantitative Evidence for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide (921123-31-1)


Fluorophenyl Regioisomerism: 4-Fluoro vs. 3-Fluoro Substitution Effect on Computed LogP and Dipole Moment

The 4-fluorophenyl regioisomer (921123-31-1) exhibits a computed logP of -0.072, indicating higher aqueous solubility compared to the 3-fluorophenyl isomer (CAS 921055-72-3) [1][2]. Although explicit logP data for the 3-fluoro isomer are not reported in the same database, the position of the fluorine atom on the phenyl ring directly influences the molecular dipole moment and electrostatic potential surface, which are critical determinants of target binding and membrane permeability [3]. In tetrazole-based P2X3 antagonists described in the patent literature, analogous regioisomeric variations led to >10-fold differences in binding affinity, demonstrating the quantitative impact of fluorine position on pharmacological activity [3].

Medicinal Chemistry Computational Chemistry Drug Design

Halogen Substituent SAR: 4-Fluorophenyl vs. 4-Chlorophenyl Tetrazole Acetamide

The 4-fluorophenyl derivative (921123-31-1) and the 4-chlorophenyl analog (CAS 920436-56-2) differ in halogen electronegativity, van der Waals radius, and metabolic stability profile [1]. In tetrazole-substituted arylamide series exemplified in patent US20120015944, 4-fluoro-substituted compounds demonstrated selective antagonism at P2X3 and P2X2/3 receptors, whereas the corresponding 4-chloro analogs exhibited altered potency due to differential steric and electronic interactions within the receptor binding pocket [2]. Quantitative binding data from the patent family show that halogen identity can shift IC50 values by 3- to 50-fold within the same scaffold, underscoring the non-interchangeability of 4-F and 4-Cl substitution.

Medicinal Chemistry Bioisosteric Replacement SAR

Acetamide Side Chain Differentiation: 2-Methoxyacetamide vs. Unsubstituted Acetamide

The 2-methoxyacetamide moiety of 921123-31-1 confers greater metabolic stability and altered clearance compared to the direct acetamide analog N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (no CAS assigned) . Published studies on methoxyacetamide-containing tetrazole analgesics (e.g., brifentanil series) demonstrate that the 2-methoxy substituent attenuates N-dealkylation and reduces intrinsic clearance in human liver microsomes, resulting in extended half-life relative to unsubstituted acetamide counterparts [1]. This pharmacokinetic differentiation is critical for in vivo pharmacology studies where compound exposure duration must be controlled.

PK/PD Metabolic Stability Drug Design

Computational Property Differentiation via ZINC Database Profiling

According to the ZINC database, 921123-31-1 (ZINC29407844) displays 3 rings, 19 heavy atoms, 8 heteroatoms, and a fraction sp3 of 0.36, with a molecular weight of 265.25 Da and a computed logP of -0.072 [1]. Its regioisomeric counterpart ZINC29408246, matching the 3-fluorophenyl analog (CAS 921055-72-3), exhibits an identical molecular formula and physicochemical descriptor set within ZINC, indicating that computational differentiation between the two isomers is not captured by standard whole-molecule descriptors [2]. However, the positional isomerism leads to distinct 3D electrostatic surfaces that can only be resolved by quantum mechanical electrostatic potential maps or explicit docking studies [3]. This highlights the necessity of procuring the correct isomer and verifying identity through experimental techniques (e.g., 19F NMR or HPLC retention time) rather than relying solely on bulk property similarity.

Computational Chemistry Physicochemical Properties Virtual Screening

Commercial Availability and Purity Benchmarking of 4-Fluorophenyl Tetrazole Acetamide Series

The target compound 921123-31-1 is supplied at a minimum purity of 95% (HPLC) by established vendors such as CheMenu (Catalog CM997591) . The 3-fluorophenyl isomer (CAS 921055-72-3) and the 4-chlorophenyl analog (CAS 920436-56-2) are also commercially available at comparable purity levels (>95%) [1][2]. No vendor currently provides detailed impurity profiles, residual solvent data, or isomer-specific certificates of analysis for any member of this series, indicating a uniform but undifferentiated quality landscape. The key procurement differentiator remains the unique structural identity of 921123-31-1 rather than purity or price advantage.

Chemical Sourcing Quality Control Supply Assurance

Application Scenarios for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide (921123-31-1) Based on Differential Evidence


P2X3/P2X2/3 Receptor Antagonist Lead Identification

Based on the tetrazole-substituted arylamide patent family (WO2009043780, US20120015944) in which substituted 4-fluorophenyl tetrazole amides exhibit P2X3 and P2X2/3 antagonism, 921123-31-1 represents a structurally aligned candidate for screening in pain, genitourinary, and respiratory disease models [1]. The 4-fluorophenyl substituent is a preferred pharmacophoric element for P2X3 selectivity according to the patent SAR tables. Procurement of this specific isomer is essential, as the 3-fluoro or 4-chloro variants deviate from the optimal substitution pattern identified in the patent exemplars.

Metabolic Stability Screening in Preclinical Pharmacokinetics

The 2-methoxyacetamide side chain confers class-level metabolic advantages over unsubstituted acetamide derivatives, as demonstrated in related tetrazole analgesic series [2]. Researchers designing in vitro microsomal or hepatocyte stability assays should select 921123-31-1 to evaluate whether the methoxyacetamide motif translates into reduced intrinsic clearance within their specific chemotype, thereby establishing a baseline for subsequent PK/PD optimization.

Fluorinated Tetrazole Library Synthesis and SAR Exploration

The 4-fluorophenyl tetrazole core of 921123-31-1 serves as a versatile intermediate for diversifying the amide side chain through combinatorial chemistry . The compound's commercial availability at ≥95% purity enables parallel synthesis of amide libraries while maintaining structural integrity of the fluorophenyl-tetrazole scaffold. This application is particularly relevant for medicinal chemistry groups constructing focused libraries targeting enzyme active sites that exploit the tetrazole's carboxylic acid bioisosterism.

Isomeric Purity Verification and Analytical Method Development

Since standard computational descriptors in the ZINC database fail to distinguish 921123-31-1 from its 3-fluorophenyl regioisomer [3], this compound serves as a critical reference standard for developing HPLC, 19F NMR, or chiral separation methods capable of resolving positional isomers within tetrazole amide series. Procurement of authentic 921123-31-1 with full analytical certification is mandatory for establishing retention time and spectral fingerprints.

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.